Scaffold Differentiation from Tetrahydroisoquinoline Analogs
The target compound is differentiated from its closest analog, 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline (CAS 629658-00-0), by the nature of the nitrogen-containing bicyclic core. The target compound features a 1,2,3,4-tetrahydroquinoline scaffold, whereas the comparator features a 1,2,3,4-tetrahydroisoquinoline scaffold. This structural divergence results in a different spatial orientation of the nitrogen atom within the saturated ring, which can lead to significant differences in molecular recognition and binding conformation .
| Evidence Dimension | Core Scaffold Identity |
|---|---|
| Target Compound Data | 1,2,3,4-tetrahydroquinoline core |
| Comparator Or Baseline | 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline (CAS 629658-00-0) with a 1,2,3,4-tetrahydroisoquinoline core |
| Quantified Difference | Scaffold isomeric difference (quinoline vs. isoquinoline) |
| Conditions | Comparison based on published molecular structures; no specific biological assay data available for this pair. |
Why This Matters
For procurement, this ensures that the correct scaffold is obtained for SAR studies where the position of the nitrogen atom within the fused ring system is a critical determinant of biological activity.
